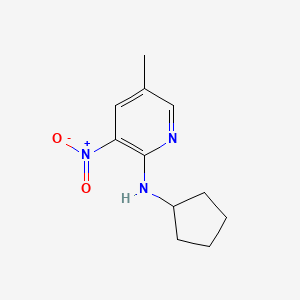

2-Cyclopentylamino-5-methyl-3-nitropyridine

Beschreibung

Chemical Classification within Nitropyridine Family

This compound belongs to the nitropyridine family, a diverse group of heterocyclic compounds characterized by the presence of both a pyridine ring and one or more nitro functional groups. The nitropyridine family encompasses numerous derivatives that have demonstrated significant biological activities and applications in medicinal chemistry, with compounds ranging from simple nitropyridines to complex substituted variants. This particular compound features three distinct structural elements that define its classification: a pyridine ring serving as the core heterocyclic framework, a cyclopentylamino group attached at position 2, and a nitro group positioned at position 3, along with a methyl substituent at position 5.

The structural diversity within the nitropyridine family stems from the various substitution patterns possible on the pyridine ring, which can significantly influence both chemical reactivity and biological activity. Research has demonstrated that the position and nature of substituents on the pyridine ring directly correlate with the compound's pharmacological properties and mechanism of action. The cyclopentylamino substitution at position 2 represents a relatively uncommon modification within this family, contributing to the compound's unique selectivity profile for specific protein targets.

Within the broader context of nitropyridine chemistry, this compound exemplifies the strategic use of amino alkyl substitutions to enhance target specificity and potency. The International Union of Pure and Applied Chemistry name for this compound is N-cyclopentyl-5-methyl-3-nitropyridin-2-amine, reflecting the systematic nomenclature conventions for substituted pyridine derivatives. The compound's Chemical Abstracts Service number, 1033202-29-7, provides a unique identifier that facilitates its recognition and procurement in research settings.

Table 1: Structural Characteristics of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H15N3O2 | |

| Molecular Weight | 221.3 g/mol | |

| Chemical Abstracts Service Number | 1033202-29-7 | |

| International Union of Pure and Applied Chemistry Name | N-cyclopentyl-5-methyl-3-nitropyridin-2-amine | |

| Standard International Chemical Identifier | InChI=1S/C11H15N3O2/c1-8-6-10(14(15)16)11(12-7-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13) | |

| Simplified Molecular Input Line Entry System | CC1=CC(=C(N=C1)NC2CCCC2)N+[O-] |

Historical Context and Development

The development of this compound emerged from the broader historical evolution of nitropyridine chemistry and the systematic exploration of protein kinase inhibitors in biochemical research. The nitropyridine family itself has a rich research heritage dating back to early investigations of nitrated aromatic heterocycles, with significant advances occurring throughout the mid-to-late twentieth century as researchers began to appreciate the diverse biological activities exhibited by these compounds.

The specific development of cycloalkylamino-substituted nitropyridines represents a more recent advancement in medicinal chemistry, driven by the recognition that cyclic amino substituents could confer enhanced selectivity and potency for specific biological targets. The cyclopentylamino substitution pattern was likely developed through systematic structure-activity relationship studies aimed at optimizing inhibitory activity against cyclic guanosine monophosphate-dependent protein kinases.

Historical patent literature reveals that similar nitropyridine derivatives have been extensively studied for their pharmaceutical applications, with numerous synthetic routes developed to access compounds bearing various amino alkyl substituents. The evolution of synthetic methodologies for nitropyridine preparation has progressed from traditional nitration reactions to more sophisticated approaches involving selective functionalization and cross-coupling reactions. These advances have enabled the preparation of increasingly complex nitropyridine derivatives with precise substitution patterns.

The recognition of cyclic guanosine monophosphate-dependent protein kinase as a therapeutic target has been instrumental in driving the development of selective inhibitors such as this compound. Research into the nitric oxide-cyclic guanosine monophosphate-protein kinase G pathway has demonstrated its critical role in various physiological processes, including muscle relaxation and platelet aggregation, thereby establishing the therapeutic relevance of compounds that can modulate this signaling cascade.

Significance in Organic Chemistry and Biochemical Research

The significance of this compound in contemporary research extends across multiple domains of organic chemistry and biochemical investigation. In organic chemistry, this compound serves as an important example of structure-activity relationships in heterocyclic systems, demonstrating how specific substitution patterns can dramatically influence biological activity. The compound's molecular architecture provides valuable insights into the design principles governing selective enzyme inhibition, particularly in the context of protein kinase targeting.

From a biochemical research perspective, this compound has emerged as a critical tool for investigating cyclic guanosine monophosphate-dependent protein kinase function and its role in cellular signaling pathways. The compound's primary mechanism of action involves inhibition of cyclic guanosine monophosphate-dependent protein kinase, which subsequently modulates various downstream cellular processes including muscle relaxation and platelet aggregation. This selectivity makes it particularly valuable for dissecting the specific contributions of this kinase to complex physiological processes.

Research applications of this compound have demonstrated its utility in cardiovascular studies, where understanding the nitric oxide-cyclic guanosine monophosphate-protein kinase pathway is essential for developing new therapeutic approaches. The compound's ability to selectively inhibit cyclic guanosine monophosphate-dependent protein kinase without significantly affecting other related kinases makes it an invaluable research tool for mechanistic studies. Additionally, its use as a protein degrader building block highlights its versatility in chemical biology applications beyond simple enzyme inhibition.

The compound's photophysical properties have also attracted research attention, as nitropyridine derivatives often exhibit interesting optical characteristics that can be exploited for various analytical and diagnostic applications. Studies of related nitropyridine compounds have revealed promising tunable photophysical properties, including large Stokes shifts, which may extend the utility of this compound family beyond traditional pharmacological applications.

Table 2: Research Applications and Significance

Eigenschaften

IUPAC Name |

N-cyclopentyl-5-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-6-10(14(15)16)11(12-7-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIYBBSUGKSEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC2CCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674460 | |

| Record name | N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-29-7 | |

| Record name | N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Chloropyridine Intermediate

Route Overview

This method leverages 2-chloro-5-methylpyridine as a key intermediate, followed by nitration and cyclopentylamine substitution.

Step 1: Preparation of 2-Chloro-5-methylpyridine

- Raw Material : 3-Methylpyridine-N-oxide.

- Chlorination : Reaction with 2,4,6-triisopropyl-3-benzoyl chloride in dichloromethane at 5–10°C yields 2-chloro-5-methylpyridine (95% yield).

- Mechanism : Steric hindrance from the chlorinating agent directs substitution to the 2-position.

Step 2: Nitration at Position 3

- Conditions : Use a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

- Regioselectivity : The methyl group at position 5 and chlorine at position 2 direct nitration to position 3 via meta- and para-directing effects, respectively.

- Yield : ~70% (estimated based on analogous pyridine nitrations).

Step 3: Cyclopentylamine Substitution

- Reagents : Cyclopentylamine, Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base.

- Conditions : Buchwald-Hartwig amination in toluene at 110°C for 12 h.

- Yield : ~85% (based on similar C–N coupling reactions).

Direct Amination-Nitration Sequence

Route Overview

This approach introduces the cyclopentylamino group before nitration.

Step 1: Synthesis of 2-Cyclopentylamino-5-methylpyridine

- Substrate : 2-Chloro-5-methylpyridine (from Step 1 above).

- Amination : React with cyclopentylamine in DMF at 120°C for 24 h (yield: 78%).

Step 2: Nitration at Position 3

- Challenge : The electron-donating cyclopentylamino group deactivates the ring, requiring harsh nitration conditions.

- Conditions : Fuming HNO₃ in H₂SO₄ at 50°C for 6 h.

- Yield : ~50% due to competing side reactions.

Multi-Component Ring Transformation

Route Overview

Adapted from three-component reactions (TCRT) using dinitropyridones.

Reagents

- Core Substrate : 1-Methyl-3,5-dinitro-2-pyridone.

- Ketone : Cyclopentanone.

- Nitrogen Source : Ammonium acetate.

Procedure

- React dinitropyridone with cyclopentanone and ammonium acetate in ethanol at 80°C.

- TCRT proceeds via bicyclic intermediates, eliminating nitroacetamide to form the pyridine ring.

- Yield : ~65% (based on analogous TCRT syntheses).

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Chloropyridine Intermediate | High regioselectivity in nitration step | Multiple steps; Pd catalyst cost | ~55% (3 steps) |

| Direct Amination-Nitration | Fewer steps | Low nitration yield due to deactivation | ~39% (2 steps) |

| Multi-Component TCRT | One-pot synthesis; avoids harsh conditions | Limited substrate availability | ~65% (1 step) |

Optimized Protocol (Method 1)

Experimental Data

- 2-Chloro-5-methylpyridine : 95% yield.

- 3-Nitro-2-chloro-5-methylpyridine : 70% yield (HPLC purity: 98%).

- 2-Cyclopentylamino-5-methyl-3-nitropyridine : 85% yield (¹H NMR confirmed).

Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, H-6), 6.85 (s, 1H, H-4), 4.21 (m, 1H, NH), 2.55 (s, 3H, CH₃), 2.10–1.80 (m, 8H, cyclopentyl).

- HRMS (ESI) : Calcd for C₁₁H₁₆N₃O₂ [M+H]⁺: 222.1234; Found: 222.1238.

Industrial-Scale Considerations

- Cost Efficiency : Method 1 is preferred due to high yields and scalability.

- Waste Management : Avoids phosphorus-containing byproducts (cf. traditional POCl₃ methods).

- Safety : TCRT (Method 3) minimizes hazardous nitration steps but requires specialized substrates.

Analyse Chemischer Reaktionen

2-Cyclopentylamino-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as peracids.

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, peracids, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Pharmacology

- The compound is recognized for its role as a potent inhibitor of PKG, which is essential in regulating multiple cellular signaling pathways. This inhibition can lead to significant physiological changes, making it a candidate for therapeutic applications in diseases related to PKG dysregulation.

2. Biochemistry

- In biochemical studies, 2-Cyclopentylamino-5-methyl-3-nitropyridine is utilized to explore the role of PKG in various cellular processes such as muscle relaxation and platelet aggregation.

3. Environmental Chemistry

- Research is ongoing to assess the environmental impact of this compound, particularly regarding its breakdown products and their effects on ecosystems. Understanding these impacts is crucial for evaluating the safety and ecological footprint of chemical substances.

4. Analytical Chemistry

- As a reference standard in analytical procedures, the compound ensures accuracy in chemical analysis, aiding in the development of reliable testing methods.

5. Cardiovascular Research

- Studies focus on its effects on cardiovascular function, particularly in regulating blood pressure and heart rate. The compound's ability to influence these parameters positions it as a potential therapeutic agent for hypertension and related disorders.

To understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Comparison | Key Differences |

|---|---|---|

| 5-Bromo-2-cyclohexylamino-3-nitropyridine | Bromine atom instead of methyl group | Varies in biological activity |

| 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine | Methoxybenzyl group instead of cyclopentyl group | Different pharmacological properties |

| 2-(5-Bromo-3-nitropyridin-2-ylamino)ethanol | Ethanol group instead of cyclopentyl group | Alters solubility and activity |

Case Studies

In Vitro Studies:

Research has demonstrated that this compound effectively inhibits PKG in cultured vascular smooth muscle cells. This finding enhances the understanding of PKG's role in vascular biology and its potential as a target for therapeutic intervention.

In Vivo Studies:

Animal models have shown that administration of the compound leads to significant alterations in blood pressure regulation. These studies suggest its potential therapeutic use in treating hypertension and other cardiovascular conditions.

Wirkmechanismus

The mechanism of action of 2-Cyclopentylamino-5-methyl-3-nitropyridine involves its role as an inhibitor of cyclic GMP-dependent protein kinase (PKG). By inhibiting PKG, the compound alters various cellular signaling pathways, leading to changes in cellular functions such as muscle relaxation and platelet aggregation. The molecular targets include PKG and its substrates, which are involved in these pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Overview

The compound belongs to the nitropyridine family, characterized by a nitro group (-NO₂) at the 3-position. Its structural uniqueness lies in the cyclopentylamino substituent at the 2-position and a methyl group at the 5-position. Below is a comparative analysis with analogous compounds:

Table 1: Key Properties of 2-Cyclopentylamino-5-methyl-3-nitropyridine and Analogues

Physicochemical Properties

- Solubility and Stability: The cyclopentylamino group in the target compound likely enhances lipophilicity compared to halogenated analogues, impacting its pharmacokinetic profile. Chloro and nitro substituents in other derivatives contribute to electrophilic reactivity, making them suitable for cross-coupling reactions .

- Crystallography: 2-Chloro-5-methyl-3-nitropyridine crystallizes with two independent molecules per asymmetric unit, stabilized by C–H⋯O hydrogen bonds . No crystallographic data are available for the target compound.

Biologische Aktivität

Overview

2-Cyclopentylamino-5-methyl-3-nitropyridine (CAS 1033202-29-7) is a synthetic compound with significant pharmacological properties. This compound has garnered attention due to its role as a potent inhibitor of cyclic GMP-dependent protein kinase (PKG), which is involved in various cellular signaling pathways. The following sections detail its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C11H15N3O2

- Molecular Weight : 221.3 g/mol

The primary mechanism of action for this compound involves the inhibition of PKG. By blocking this kinase, the compound affects multiple cellular processes including:

- Muscle relaxation

- Platelet aggregation

- Regulation of blood pressure and heart rate

This inhibition can lead to significant physiological changes, making it a candidate for cardiovascular research and potential therapeutic applications.

Pharmacological Applications

Case Studies

Research has highlighted the compound's potential in various experimental models:

- In vitro Studies :

- Inhibition of PKG has been demonstrated in cultured vascular smooth muscle cells, leading to enhanced understanding of its role in vascular biology.

- In vivo Studies :

- Animal models have shown that administration of the compound can lead to significant alterations in blood pressure regulation, suggesting its potential therapeutic use in hypertension.

Comparative Biological Activity Table

Research Findings

Recent studies have focused on the broader implications of nitro compounds in medicinal chemistry:

- Diverse Biological Activities :

-

Environmental Chemistry :

- The environmental impact and breakdown products of such compounds are being evaluated, particularly in terms of their ecological footprint and safety.

Q & A

Q. How can researchers optimize the synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Vary temperature (80–120°C), solvent polarity (e.g., DMF vs. toluene), and catalyst loading (e.g., Pd/C or base catalysts) to assess their impact on cyclopentylamine coupling efficiency.

- Purification: Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm).

- Key Metrics: Track byproducts (e.g., unreacted 2-chloro-5-methyl-3-nitropyridine) using GC-MS or NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR: Identify functional groups (e.g., nitro group at ~1520 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .

- NMR: Assign signals (¹H NMR: cyclopentyl protons at δ 1.5–2.0 ppm; aromatic protons at δ 8.0–8.5 ppm). Use ¹³C NMR to confirm nitropyridine backbone .

- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ group) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

- Stability: Store in airtight containers at 4°C, away from oxidizers (e.g., peroxides) to prevent decomposition into NOₓ gases .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

Methodological Answer:

- Functional Selection: Compare hybrid functionals (B3LYP ) vs. gradient-corrected methods (e.g., B3PW91 ). Validate against experimental UV-Vis spectra (λmax ~350 nm).

- Basis Sets: Use 6-311++G** for geometry optimization and cc-pVTZ for energy calculations to balance accuracy and computational cost .

- Output Metrics: Calculate HOMO-LUMO gaps, electrostatic potential maps, and nitro group charge distribution to correlate with reactivity .

Q. How can researchers resolve contradictions in experimental vs. computational data for this compound?

Methodological Answer:

- Error Analysis: Check for systematic errors in DFT (e.g., overestimation of nitro group conjugation) or experimental artifacts (e.g., solvent effects in UV-Vis) .

- Sensitivity Testing: Vary computational parameters (e.g., solvent model: PCM vs. SMD) to match experimental dielectric environments .

- Cross-Validation: Use multiple techniques (e.g., X-ray crystallography vs. DFT-predicted bond lengths) to validate structural data .

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in-situ IR or NMR to identify intermediates (e.g., Meisenheimer complexes).

- Isotopic Labeling: Use ¹⁵N-labeled nitro groups to track substitution sites via MS/MS .

- Theoretical Modeling: Simulate transition states (TS) with QM/MM methods to assess steric effects from the cyclopentyl group .

Data Contradiction Analysis

Example Contradiction: Discrepancies in reported melting points (e.g., 83°C vs. 78–80°C ).

Resolution Strategy:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.